CycLuc3 is a synthetic luciferin compound that has been developed as an alternative to the natural luciferin, D-luciferin, used in bioluminescence assays. It is designed to enhance the efficiency and brightness of light emission when catalyzed by luciferase enzymes. CycLuc3 belongs to a class of compounds known as aminoluciferins, which have been engineered to extend the emission spectrum into the near-infrared region, making them particularly useful for in vivo imaging applications. The structural modifications in CycLuc3 allow it to exhibit improved stability and a higher quantum yield compared to traditional luciferins, thereby facilitating more sensitive detection in biological systems .
The primary reaction involving CycLuc3 is its enzymatic oxidation by luciferase, which catalyzes the conversion of CycLuc3 into an excited state that emits light. The reaction can be summarized in two main steps:
CycLuc3 exhibits significant biological activity due to its role as a substrate for luciferase enzymes. Its ability to generate light upon enzymatic reaction makes it valuable for various applications in molecular biology and biochemistry:
The synthesis of CycLuc3 involves several key steps:
Specific methods for synthesizing CycLuc3 can be found in patent literature, which outlines detailed procedures and conditions used during the synthesis process .
CycLuc3 has several notable applications:
Studies on CycLuc3 have focused on its interactions with various luciferases and other biomolecules:
CycLuc3 is part of a broader family of synthetic luciferins that have been developed for enhanced bioluminescence. Similar compounds include:
| Compound | Description | Unique Features |
|---|---|---|
| D-luciferin | Natural substrate for firefly luciferase | Widely used but has limitations in stability |
| CycLuc2 | Another synthetic analog with improved properties | Offers better stability but less brightness than CycLuc3 |
| Aminoluciferins | A class of compounds designed for near-infrared emission | Extended emission spectrum compared to D-luciferin |
CycLuc3 stands out due to its superior brightness and stability compared to both D-luciferin and other synthetic analogs like CycLuc2, making it particularly valuable for advanced imaging techniques .
The discovery of firefly luciferase and its natural substrate, d-luciferin, dates to the early 20th century. Early work by Raphael Dubois and later by Green and McElroy isolated these components, revealing the ATP-dependent oxidation mechanism. However, d-luciferin’s limitations—including restricted spectral emission (530–630 nm) and membrane permeability challenges—prompted synthetic efforts to engineer improved substrates.
CycLuc3 exhibits a complex heterocyclic architecture characterized by the molecular formula C₁₃H₁₁N₃O₃S₂ [8] [4]. The compound possesses a molecular weight of 321.4 grams per mole with an exact mass of 321.02418357 daltons [8] [9]. The official International Union of Pure and Applied Chemistry nomenclature designates this compound as (4S)-2-(7,8-dihydro-6H- [1] [3]thiazolo[5,4-g] [1] [4]benzoxazin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid [1] [8].
The structural framework incorporates a fused six-membered oxazine ring system that distinguishes it from earlier aminoluciferin analogues containing five-membered indoline rings [2]. This architectural modification represents a deliberate synthetic strategy to evaluate the impact of ring fusion on bioluminescence properties [2]. The molecule contains two distinct thiazole moieties integrated within a complex polycyclic framework that includes a benzoxazin core structure [1] [8].
Table 1: Fundamental Molecular Properties of CycLuc3
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃S₂ [8] |
| Molecular Weight | 321.4 g/mol [8] |
| Exact Mass | 321.02418357 Da [8] |
| Chemical Abstracts Service Number | 1393650-60-6 [1] [4] |
| Simplified Molecular Input Line Entry System | C1COC2=C(N1)C=C3C(=C2)N=C(S3)C4=NC@HC(=O)O [8] |
| International Chemical Identifier Key | IJUZLBCLMBCYOZ-MRVPVSSYSA-N [8] |
The stereochemistry of CycLuc3 features a defined chiral center at the 4-position of the thiazole ring, designated with S-configuration [8] [9]. This stereochemical arrangement is crucial for maintaining optimal binding interactions with luciferase enzymes [2]. The carboxylic acid functionality provides essential hydrogen bonding capabilities that facilitate enzyme recognition and substrate binding [1] [8].
The molecular complexity index of CycLuc3 reaches 476, indicating a highly sophisticated structural architecture [9]. The compound contains 21 heavy atoms distributed across its polycyclic framework, with a total of 2 rotatable bonds that provide limited conformational flexibility [8] [9]. This structural rigidity contributes to the compound enhanced stability and consistent photophysical properties [2].
CycLuc3 demonstrates distinctive spectroscopic properties that position it within the red-shifted region of the bioluminescence spectrum [2] [3]. The compound exhibits peak bioluminescence emission ranging from 594 to 642 nanometers, representing a significant bathochromic shift compared to traditional luciferin substrates [3] [17]. This red-shifted emission profile extends firefly luciferase bioluminescence into the near-infrared region, offering advantages for biological imaging applications [3] [17].
The fluorescence and bioluminescence emission wavelengths of CycLuc3 demonstrate strong correlation, suggesting that the bioluminescence wavelength is primarily dictated by the photophysical properties of the luciferin substrate itself [3] [17]. This relationship indicates that the intrinsic electronic structure of CycLuc3 governs its emission characteristics rather than environmental factors within the luciferase active site [3].
Table 2: Spectroscopic Properties of CycLuc3
| Spectroscopic Parameter | Value/Description |
|---|---|
| Bioluminescence Emission Range | 594-642 nm [3] [17] |
| Fluorescence-Bioluminescence Correlation | Strongly correlated [3] [17] |
| Red-shift Magnitude | 50-75 nm from substrate fluorescence [3] [17] |
| Substrate Classification | Aminoluciferin analogue [2] [7] |
| Luciferase Compatibility | Wild-type and mutant firefly luciferase variants [2] [3] |
The red-shift phenomenon observed with CycLuc3 results from increased conjugation in the oxyluciferin emitter produced during the luciferase reaction compared to the ground-state substrate [3] [17]. This bathochromic shift typically ranges from 50 to 75 nanometers when measured in phosphate-buffered saline solutions [3] [17]. The extended conjugation system within the CycLuc3 structure facilitates this spectral shift, enabling emission at longer wavelengths that penetrate biological tissues more effectively [3].
CycLuc3 exhibits enhanced compatibility with engineered luciferase variants, particularly the R218K mutant, which produces slight additional red-shifts in bioluminescence emission [3] [17]. This mutant luciferase interaction pushes the maximal emission wavelength toward 648 nanometers for certain aminoluciferin substrates, demonstrating the potential for further spectral optimization through protein engineering approaches [3].
The compound demonstrates superior performance characteristics compared to traditional luciferin analogues, achieving initial photon flux rates ranging from 2% to 43% relative to natural luciferin substrates [17]. This efficiency variation depends on the specific luciferase variant employed and the experimental conditions utilized [17].
CycLuc3 exhibits a calculated logarithmic partition coefficient (LogP) value of 2.3, as determined through XLogP3 computational methods [8] [9]. This LogP value positions CycLuc3 within the optimal range for pharmaceutical compounds, indicating favorable lipophilic characteristics that balance membrane permeability with aqueous solubility [6] [34]. The partition coefficient represents the equilibrium distribution of CycLuc3 between octanol and water phases, providing insight into the compound bioavailability and cellular uptake potential [34].
Table 3: Lipophilicity and Molecular Descriptor Analysis
| Parameter | Value | Significance |
|---|---|---|
| LogP (XLogP3) | 2.3 [8] [9] | Optimal lipophilicity range |
| Hydrogen Bond Donors | 2 [8] [9] | Carboxylic acid and amine functionalities |
| Hydrogen Bond Acceptors | 8 [8] [9] | Oxygen and nitrogen atoms |
| Topological Polar Surface Area | 137 Ų [9] | Moderate polarity |
| Rotatable Bonds | 2 [8] [9] | Limited conformational flexibility |
The lipophilicity characteristics of CycLuc3 are governed by the balance between its polar and nonpolar structural elements [6]. The compound contains two hydrogen bond donor sites, primarily attributed to the carboxylic acid functionality and the secondary amine within the benzoxazin ring system [8] [9]. These donor sites facilitate hydrogen bonding interactions with biological membranes and protein targets [6].
CycLuc3 possesses eight hydrogen bond acceptor sites distributed across its oxygen and nitrogen atoms within the heterocyclic framework [8] [9]. This high acceptor count contributes to the compound ability to form multiple stabilizing interactions with luciferase enzymes while maintaining appropriate lipophilicity for cellular penetration [6] [34].
The topological polar surface area of CycLuc3 measures 137 square angstroms, indicating moderate polarity that supports both aqueous solubility and membrane permeability [9]. This parameter suggests that CycLuc3 should exhibit reasonable bioavailability characteristics while maintaining sufficient polarity for enzyme recognition [6].
The limited number of rotatable bonds (2) within the CycLuc3 structure contributes to its conformational rigidity, potentially enhancing binding specificity to luciferase enzymes [8] [9]. This structural constraint may also contribute to the compound stability and consistent spectroscopic properties across different experimental conditions [2].
CycLuc3 demonstrates favorable stability characteristics under various storage and physiological conditions, making it suitable for biological applications [9]. The compound exhibits solid-state stability at room temperature for several days during standard shipping procedures, indicating adequate chemical stability for practical laboratory use [9]. Long-term storage recommendations specify powder storage at -20°C for up to three years or at 4°C for two years [9].
Table 4: Stability Profile Under Various Conditions
| Storage Condition | Stability Duration | Notes |
|---|---|---|
| Powder Storage (-20°C) | 3 years [9] | Optimal long-term storage |
| Powder Storage (4°C) | 2 years [9] | Refrigerated storage |
| Solution Storage (-80°C) | 6 months [9] | Ultra-low temperature |
| Solution Storage (-20°C) | 1 month [9] | Freezer storage |
| Room Temperature | Few days [9] | Shipping stability |
Solution stability studies indicate that CycLuc3 maintains integrity when stored at -80°C for up to six months or at -20°C for one month [9]. These storage conditions are consistent with standard laboratory practices for sensitive biological reagents and ensure maintained activity for bioluminescence applications [9].
The chemical stability of CycLuc3 under physiological conditions benefits from its rigid polycyclic structure, which resists hydrolytic degradation pathways commonly observed in more flexible organic molecules [27] [28]. The thiazole and benzoxazin ring systems provide inherent stability against nucleophilic attack and acid-catalyzed hydrolysis [13] [27].
Comparative stability analysis suggests that CycLuc3 exhibits superior stability compared to many pharmaceutical compounds under similar conditions [13] [16]. The compound resistance to degradation at physiological temperature and neutral conditions makes it particularly suitable for in vitro and potentially in vivo applications [29] [30].
The molecular architecture of CycLuc3, featuring fused heterocyclic rings and limited conformational flexibility, contributes to its enhanced stability profile [2] [32]. The aromatic character of the thiazole rings provides additional stabilization through π-electron delocalization, further enhancing the compound resistance to chemical degradation [32].
The synthesis of CycLuc3 follows a carefully orchestrated multi-step pathway that begins with established D-luciferin precursor chemistry, specifically utilizing 2-cyano-6-hydroxybenzothiazole derivatives as key intermediates [1] [2]. The synthetic route represents a modification of the established synthesis paradigm originally developed for CycLuc1 and CycLuc2, adapted to accommodate the formation of six-membered oxazine rings rather than five-membered indoline systems [3].
The key advancement in CycLuc3 synthesis involves the strategic incorporation of oxazine ring-forming precursors early in the synthetic sequence. Unlike the five-membered ring analogs, the six-membered oxazine system requires careful control of cyclization conditions to ensure selective formation of the desired ring size and regiochemistry [3]. The synthesis typically proceeds through a protected phenolic intermediate, which undergoes subsequent deprotection and coupling with D-cysteine under carefully controlled conditions to install the thiazoline ring system with the correct stereochemistry [1].
The incorporation of a six-membered oxazine ring into the CycLuc3 structure represents a fundamental structural modification that significantly impacts both the synthetic accessibility and photophysical properties of the resulting luciferin analog [3]. The oxazine ring system, containing both nitrogen and oxygen heteroatoms in a 1,4-relationship, provides unique electronic characteristics that distinguish CycLuc3 from its five-membered indoline analogs CycLuc1 and CycLuc2 [5].
The oxazine ring formation involves a carefully controlled cyclization process that typically proceeds through nucleophilic attack of an appropriately positioned hydroxyl group on an activated electrophilic center [6]. In the context of CycLuc3 synthesis, this cyclization must be precisely timed and executed to avoid competing side reactions that could lead to alternative ring sizes or regioisomers [3]. The six-membered ring adopts a preferred chair conformation, which influences the overall molecular geometry and affects the electronic communication between the oxazine system and the benzothiazole core [5].
The electronic properties of the oxazine ring contribute significantly to the red-shifted emission characteristics observed with CycLuc3. The presence of the electron-donating nitrogen atom and the conformational flexibility of the six-membered ring system modulate the electronic distribution throughout the conjugated π-system, resulting in emission wavelengths above 590 nanometers compared to approximately 560 nanometers for native D-luciferin [7] [3]. This bathochromic shift is particularly valuable for deep tissue imaging applications where longer wavelengths provide enhanced tissue penetration [3].
The formation of CycLuc3 requires precise stereochemical control to ensure the production of the biologically active 5',6'-fused isomer while minimizing the formation of undesired regioisomers [3]. The stereochemical outcome is governed by several factors including the nature of the cyclization conditions, the electronic properties of the substrate, and steric considerations arising from the fused ring system.
During the cyclization process that forms the oxazine ring, the reaction can potentially proceed through multiple pathways leading to different regioisomeric products. The 5',6'-fusion pattern observed in CycLuc3 is thermodynamically favored due to optimal orbital overlap and minimal steric interactions between the newly formed ring and the existing benzothiazole framework [3]. However, achieving selective formation of this isomer requires careful optimization of reaction conditions including temperature, solvent selection, and the choice of base or acid catalysts.
The stereochemical integrity at the C4 position of the thiazoline ring must also be maintained throughout the synthetic sequence. This stereocenter, which adopts the S configuration in the biologically active form, is typically installed through the coupling reaction with D-cysteine [1]. The reaction conditions must be sufficiently mild to prevent epimerization while providing adequate reactivity for efficient coupling. The use of appropriately protected intermediates and careful pH control during the coupling reaction are essential for maintaining the desired stereochemical outcome [8].
Analytical methods for confirming the stereochemical purity of the final product include chiral chromatography techniques and nuclear magnetic resonance spectroscopy. The optical purity can be assessed using chiral high-performance liquid chromatography columns, while the regiochemical outcome can be determined through detailed analysis of nuclear magnetic resonance coupling patterns and chemical shifts [9].
The purification of CycLuc3 presents unique challenges arising from its complex heterocyclic structure, moderate polarity, and potential for isomer formation during synthesis [3]. The compound contains multiple nitrogen and sulfur heteroatoms that can interact with chromatographic stationary phases through various mechanisms including hydrogen bonding, π-π stacking, and metal coordination, complicating the development of efficient purification protocols.
Traditional silica gel chromatography represents the primary purification method for CycLuc3, typically employing gradient elution systems with increasing polarity [10] [11]. The initial purification steps often utilize hexane-ethyl acetate solvent systems, beginning with low polarity mobile phases and gradually increasing the ethyl acetate content to elute the product [12]. The polar nature of CycLuc3, arising from the carboxylic acid functionality and multiple heteroatoms, typically requires mobile phase compositions containing 30-50% ethyl acetate for optimal elution [13].
The presence of closely related structural analogs and potential regioisomers necessitates the use of high-resolution chromatographic techniques for effective separation. Flash chromatography using fine particle size silica gel (40-63 micrometers) provides enhanced resolution compared to traditional column chromatography, enabling the separation of minor impurities and regioisomeric products [1]. The optimization of chromatographic conditions requires careful consideration of factors including column dimensions, flow rates, and fraction collection protocols to maximize product recovery while maintaining purity [14].
High-performance liquid chromatography serves as both an analytical tool for monitoring reaction progress and a preparative method for final purification [14]. Reverse-phase chromatography using C18 stationary phases with water-acetonitrile or water-methanol mobile phases provides complementary selectivity to normal-phase silica gel systems. The development of gradient elution programs requires optimization of parameters including initial solvent composition, gradient slope, and flow rate to achieve optimal separation of CycLuc3 from synthetic impurities [1].
The validation of chromatographic purification methods involves comprehensive analytical characterization of the purified product. Mass spectrometry confirmation verifies the molecular ion peak at m/z 321.36 corresponding to the molecular formula C13H11N3O3S2 [7]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic signals for the oxazine ring protons and the thiazoline stereocenter enabling verification of both regiochemical and stereochemical purity [13].
The final purity assessment typically requires multiple analytical techniques to ensure the absence of synthetic impurities, residual solvents, and metal contaminants. High-performance liquid chromatography with photodiode array detection enables the detection of structurally related impurities that may not be resolved by mass spectrometry alone [1]. The establishment of acceptance criteria for purity levels depends on the intended application, with research-grade material typically requiring greater than 95% purity as determined by multiple analytical methods [15].
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